molecular formula C24H27NO4S B11417534 N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11417534
M. Wt: 425.5 g/mol
InChI Key: UXRHFNQOGOGKHE-UHFFFAOYSA-N
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Description

The target compound, N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide, features a benzofuran core substituted with an isopropyl group at position 5, an acetamide linker, and a tertiary amine bearing a benzyl group and a sulfone-containing tetrahydrothiophene ring.

Properties

Molecular Formula

C24H27NO4S

Molecular Weight

425.5 g/mol

IUPAC Name

N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C24H27NO4S/c1-17(2)19-8-9-23-22(12-19)20(15-29-23)13-24(26)25(14-18-6-4-3-5-7-18)21-10-11-30(27,28)16-21/h3-9,12,15,17,21H,10-11,13-14,16H2,1-2H3

InChI Key

UXRHFNQOGOGKHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)N(CC3=CC=CC=C3)C4CCS(=O)(=O)C4

Origin of Product

United States

Preparation Methods

The synthesis of this compound involves several steps

    Step 1: Synthesize the benzofuran ring by cyclization of an appropriate precursor.

    Step 2: Introduce the tetrahydrothiophene ring via a suitable reaction (e.g., thiol oxidation).

    Step 3: Attach the benzyl group and acetamide moiety.

For industrial production, researchers would optimize these steps for yield, scalability, and safety.

Chemical Reactions Analysis

    Oxidation: The sulfone group can undergo oxidation reactions (e.g., using peracids) to form sulfoxides or sulfones.

    Reduction: Reduction of the sulfone group can yield the corresponding thioether.

    Substitution: The benzyl group can participate in nucleophilic aromatic substitution reactions.

    Common Reagents: Oxidants (e.g., mCPBA), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., NaN₃).

    Major Products: Sulfoxides, thioethers, and substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Investigate its reactivity, stereochemistry, and novel synthetic methodologies.

    Biology: Explore its potential as a bioactive compound (e.g., enzyme inhibitors, ligands).

    Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, antimicrobial).

    Industry: Evaluate its use in materials science (e.g., polymers, catalysts).

Mechanism of Action

    Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.

    Pathways: Investigate signaling pathways modulated by its interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound ID/Name Molecular Formula Molecular Weight Key Substituents/Features Source
Target: N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide C₂₁H₂₄N₂O₄S (estimated) ~400.5 g/mol Benzofuran (isopropyl), acetamide, N-benzyl, tetrahydrothiophene sulfone Hypothetical
D038-1004: 2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide C₁₈H₂₁N₃O₂S 329.42 g/mol Benzofuran (isopropyl), acetamide, 1,3,4-thiadiazole (propyl)
880787-69-9: 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide C₁₅H₁₇NO₄S 307.36 g/mol Benzofuran (dimethyl), acetamide, tetrahydrothiophene sulfone (no N-benzyl)
Y031-2623: 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide C₁₄H₁₅Cl₂N₃OS₂ 376.32 g/mol Thiadiazole (isopropyl), acetamide, dichlorophenyl sulfanyl

Structural and Functional Comparisons

Benzofuran Core Modifications
  • Target vs. D038-1004: Both compounds share the 5-isopropylbenzofuran motif, critical for π-π stacking interactions in receptor binding.
  • Target vs. 880787-69-9 : The latter lacks the isopropyl group on benzofuran (substituted with dimethyl groups) and the N-benzyl moiety, reducing steric bulk and lipophilicity. This may enhance aqueous solubility but decrease membrane permeability .
Acetamide Linker and Nitrogen Substituents
  • Sulfone vs. Thiadiazole : The sulfone group in the target and 880787-69-9 improves metabolic stability by resisting oxidative degradation. In contrast, thiadiazole-containing analogues (e.g., D038-1004) may exhibit higher reactivity and electrophilicity, influencing target selectivity .

Pharmacological and Physicochemical Insights

  • Metabolic Stability : Sulfone-containing compounds (target, 880787-69-9) are less prone to cytochrome P450-mediated oxidation compared to thiadiazole derivatives .
  • Solubility : The N-benzyl group in the target compound likely reduces aqueous solubility relative to 880787-69-9, which lacks this hydrophobic moiety .
  • Bioactivity : Thiadiazole derivatives (e.g., D038-1004) are frequently associated with antimicrobial and pesticidal activity due to their electron-deficient heterocyclic core . The sulfone group in the target compound may favor CNS-targeted applications, as seen in related antiepileptic agents (e.g., suvécaltamide, ).

Biological Activity

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a synthetic compound with a complex structure that suggests a range of potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H23NO4SC_{22}H_{23}NO_{4}S with a molecular weight of approximately 397.5 g/mol. The structural features include:

  • Benzyl Group : Enhances lipophilicity and potential receptor interactions.
  • Tetrahydrothiophene Moiety : May contribute to enzyme inhibition or modulation.
  • Benzofuran Segment : Associated with various biological activities including anti-inflammatory and anticancer effects.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related compounds within the benzyl-acetamide class. For instance, N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide demonstrated significant activity in models of epilepsy. It exhibited protective effects in acute seizure models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test, suggesting a potential role in treating various types of epilepsy .

Antiviral Activity

Another area of interest is the antiviral potential against SARS-CoV-2. A series of benzyl-acetamides have been synthesized and evaluated for their inhibitory effects on the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. Compounds similar to this compound showed promising IC50 values in the micromolar range, indicating potential as antiviral agents .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : Binding to specific enzymes or receptors, modulating their activity.
  • Receptor Interaction : Potential interaction with neurotransmitter receptors or ion channels involved in seizure activity.
  • Antiviral Mechanism : Inhibition of viral RNA synthesis through interaction with RdRp.

Case Studies and Research Findings

StudyCompoundBiological ActivityFindings
AS-1AnticonvulsantEffective in MES and PTZ tests with favorable safety profile.
6d5AntiviralPotent RdRp inhibitor with IC50 comparable to remdesivir.
PropoxybenzamideEnzyme ModulationExhibited inhibitory effects on specific enzymes, suggesting broad therapeutic potential.

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